molecular formula C10H14BrN B13054897 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

Cat. No.: B13054897
M. Wt: 228.13 g/mol
InChI Key: DTGQZZMYBJKJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a methylethanamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl magnesium bromide in dry tetrahydrofuran under nitrogen atmosphere, followed by the addition of ammonium chloride aqueous solution and extraction with dichloromethane . The resulting product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-bromo-3-methylbenzaldehyde

    Reduction: 4-bromo-3-methylphenylmethanol

    Substitution: Various substituted phenylamines

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The methylethanamine group can interact with active sites on enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and methylethanamine groups makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3

InChI Key

DTGQZZMYBJKJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC)Br

Origin of Product

United States

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